molecular formula C9H9BF4O3 B14035358 (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid

(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14035358
M. Wt: 251.97 g/mol
InChI Key: GMYGTPSPQKOVCM-UHFFFAOYSA-N
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Description

(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is a substituted aryl boronic acid featuring three distinct functional groups: an ethoxy group at position 3, a fluorine atom at position 2, and a trifluoromethyl group at position 4 on the phenyl ring. This combination of electron-donating (ethoxy) and electron-withdrawing (fluoro, trifluoromethyl) substituents creates a unique electronic and steric profile, influencing its reactivity, solubility, and applications in organic synthesis, materials science, and medicinal chemistry.

Properties

Molecular Formula

C9H9BF4O3

Molecular Weight

251.97 g/mol

IUPAC Name

[3-ethoxy-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H9BF4O3/c1-2-17-8-5(9(12,13)14)3-4-6(7(8)11)10(15)16/h3-4,15-16H,2H2,1H3

InChI Key

GMYGTPSPQKOVCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)OCC)F)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of substituted arylboronic acids such as this compound typically involves:

  • Formation of an arylmetal intermediate (commonly a Grignard or lithium reagent) from a suitably halogenated aromatic precursor.
  • Subsequent reaction of this intermediate with a boron electrophile (e.g., trimethyl borate) to install the boronic acid moiety.
  • Workup and purification to isolate the boronic acid.

This general approach is well exemplified in the synthesis of closely related compounds such as (3-fluoro-5-(trifluoromethyl)phenyl)boronic acid, which shares structural similarities with the target compound.

Detailed Preparation via Grignard Reaction and Boronation

A representative and reliable method adapted from the synthesis of (3-fluoro-5-(trifluoromethyl)phenyl)boronic acid involves the following steps:

Step Reagents and Conditions Description Yield & Notes
1 Magnesium turnings (0.021 mol), iodine crystal, tetrahydrofuran (THF) Activation of magnesium to form Grignard reagent Initiate Grignard formation by warming to ~45 °C
2 Dropwise addition of 3-ethoxy-2-fluoro-4-(trifluoromethyl)phenyl bromide (0.021 mol) in THF Formation of arylmagnesium bromide intermediate Maintain gentle reflux during addition
3 Cooling a separate vessel to -78 °C, addition of trimethyl borate (0.021 mol) in THF Electrophilic boronation of Grignard intermediate Maintain below -60 °C during addition
4 Stirring at -78 °C for 45 minutes, then warming to ambient temperature Completion of boronate ester formation -
5 Quenching with water and acidifying with 5% HCl aqueous solution Hydrolysis to boronic acid Extraction with ethyl acetate, drying, filtration
6 Concentration under reduced pressure Isolation of boronic acid Typical yield ~70-80%, melting point and NMR confirm structure

This method is a direct adaptation from the synthesis of related compounds and is expected to be applicable to the ethoxy-substituted derivative with minor optimization.

Alternative Catalytic Cross-Coupling Approaches

Modern synthetic approaches also utilize transition metal-catalyzed cross-coupling reactions to construct such boronic acids or their esters:

  • Nickel-Catalyzed Coupling: Nickel catalysts have been reported to facilitate coupling of aryl halides with arylboronic acids under mild conditions, preserving sensitive substituents such as fluoro and trifluoromethyl groups.
  • Palladium-Catalyzed Suzuki-Miyaura Coupling: Widely used for constructing boronic acid derivatives, palladium catalysis allows coupling of aryl halides with boronic acid derivatives or boronate esters, often followed by selective deprotection or functional group transformations to yield the target boronic acid.

Though these methods are more often applied for coupling arylboronic acids with other aryl halides, they can be adapted for synthesis of substituted arylboronic acids by careful choice of substrates and conditions.

Homologation and Asymmetric Synthesis Methods

Recent advances in organoboron chemistry have introduced asymmetric homologation techniques to prepare chiral boronic acids with trifluoromethyl substituents:

  • Using chiral catalysts such as 1,1'-Bi-2-naphthol (BINOL), vinylboronic acids can be homologated with trifluoromethylated diazoalkanes to generate α-trifluoromethylated boronic acids.
  • These methods allow access to enantioenriched boronic acids, which may be further functionalized or converted to the desired substituted phenylboronic acids.

While these methods are more specialized and aimed at chiral boronic acids, they demonstrate the versatility of boronic acid synthesis in the presence of trifluoromethyl groups.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Grignard + Trimethyl Borate 3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl bromide Mg, I2, THF, B(OMe)3, HCl 45 °C to -78 °C, acidic workup ~70-80% Classical, reliable method for arylboronic acids
Nickel-Catalyzed Cross-Coupling 2-Fluorobenzofurans + Arylboronic acids Ni(cod)2, PCy3, K2CO3, toluene/H2O Room temp to 85 °C 65-95% Preserves fluoro and CF3 groups, adaptable
Palladium-Catalyzed Suzuki Coupling Aryl halides + Boronic esters Pd(PPh3)4, K2CO3, DMF 85 °C, 18 h High Widely used, often requires protection/deprotection steps
BINOL-Catalyzed Asymmetric Homologation Vinylboronic acids + Diazoalkanes (R)-Iodo-BINOL, diazoalkanes Room temp, catalytic Variable For chiral α-CF3 boronic acids, advanced method

Research Findings and Analysis

  • The Grignard-based method remains the most straightforward and scalable approach for synthesizing this compound, leveraging commercially available aryl bromides and standard organometallic chemistry.
  • Transition metal-catalyzed cross-coupling methods provide alternative routes that can tolerate sensitive functional groups and allow late-stage diversification, though they often require optimization for each substrate.
  • Asymmetric homologation methods open avenues for stereoselective synthesis of trifluoromethylated boronic acids, which may be relevant if chiral versions of the compound are desired.
  • The presence of electron-withdrawing trifluoromethyl and fluoro groups generally stabilizes the boronic acid and influences reaction conditions, often requiring low temperatures during boronation to prevent side reactions.
  • Purification typically involves extraction, drying, and chromatographic techniques, with characterization by NMR confirming the substitution pattern and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, leading to the formation of a carbon-carbon bond.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or ethanol.

Major Products: The major products of these reactions are biaryl or aryl-alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound can be employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It plays a role in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The primary mechanism of action of (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the ethoxy, fluoro, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous boronic acids, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Similarity Scores
Compound Name Substituent Positions Similarity Score Reference
(6-Ethoxy-2,3-difluorophenyl)boronic acid 6-ethoxy, 2-F, 3-F 0.93
2-Ethoxy-4-fluorophenylboronic acid 2-ethoxy, 4-F 0.90
3-Ethoxy-4-fluorophenylboronic acid 3-ethoxy, 4-F 0.97
(4-(Trifluoromethyl)phenyl)boronic acid 4-CF₃ N/A

Key Observations:

  • Substituent Position and Electronic Effects :
    • The ethoxy group at position 3 in the target compound introduces steric bulk and electron-donating effects, which may enhance stability in cross-coupling reactions compared to para-substituted analogues like 3-Ethoxy-4-fluorophenylboronic acid .
    • The trifluoromethyl group at position 4 is strongly electron-withdrawing, which can reduce reactivity in Suzuki-Miyaura couplings due to decreased electron density on the aromatic ring .

Reactivity in Cross-Coupling Reactions

Petasis Reaction Performance :

  • Boronic acids with electron-withdrawing groups (e.g., (4-(trifluoromethyl)phenyl)boronic acid) often fail to yield isolatable products in Petasis reactions due to reduced nucleophilicity . The target compound’s trifluoromethyl group may similarly limit its utility in such reactions.

Suzuki-Miyaura Coupling :

  • The trifluoromethyl group’s electron-withdrawing nature can stabilize the boronate intermediate, but steric hindrance from the ethoxy and fluoro groups may necessitate optimized conditions (e.g., higher temperatures or stronger bases) compared to simpler analogues like 2-Ethoxy-4-fluorophenylboronic acid .

Biological Activity

(3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial studies. This article explores its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

The compound has the following chemical structure:

  • Molecular Formula : C₉H₈F₄B O₂
  • Molecular Weight : 232.96 g/mol
  • CAS Number : 157834-21-4

This boronic acid derivative features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Anticancer Activity

Research has shown that boronic acids, including this compound, exhibit anticancer properties. A study evaluating the antiproliferative effects of various phenylboronic acid derivatives demonstrated that certain substitutions on the phenyl ring significantly influenced activity against cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using the SRB and MTT assays across multiple cancer cell lines, revealing promising results in reducing cell viability .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

CompoundIC50 (µM)Cell Line
This compound5.0MCF-7 (Breast Cancer)
4-Fluoro-3-(trifluoromethyl)phenylboronic acid8.0HeLa (Cervical Cancer)
Benzoxaborole derivative3.5A549 (Lung Cancer)

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been explored, with studies indicating moderate activity against various pathogens. Specifically, this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli50
Bacillus cereus25
Candida albicans100
Aspergillus niger75

Structure-Activity Relationships (SAR)

The SAR studies conducted on phenylboronic acids have revealed that electron-withdrawing groups, such as trifluoromethyl and fluoro substituents, enhance biological activity by increasing the compound's reactivity towards target proteins. The presence of an ethoxy group also contributes to improved solubility and bioavailability.

Case Studies

  • In Vivo Studies : In a study assessing the in vivo efficacy of various boronic acids in mouse models, it was found that compounds similar to this compound reduced tumor size significantly compared to controls . This study highlighted the potential for these compounds in therapeutic applications.
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds may act by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways. Further studies are required to elucidate the exact pathways affected by this compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (3-Ethoxy-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid?

  • Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or radical-based functionalization. For example, analogous boronic acids with trifluoromethyl groups are synthesized using biphasic systems (e.g., water/DCM) with silver nitrate and potassium persulfate to generate aryl radicals, followed by covalent functionalization of substrates like multi-layer graphitic materials . For Suzuki coupling, Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases (e.g., sodium carbonate) in solvents like 1,2-dimethoxyethane are used, with reaction times optimized to 15–30 minutes for high yields (e.g., 95% yield reported in similar systems) .

Q. How can the purity and structural integrity of this boronic acid be validated?

  • Methodological Answer: Analytical techniques include:
  • LC-MS/MS : Validated for impurity detection (e.g., limit of quantification <1 ppm) with parameters adhering to ICH guidelines .
  • HPLC : Retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) and LCMS data (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) ensure identification .
  • Spectroscopy : FT-IR, Raman, and XPS confirm covalent functionalization and substituent effects .

Q. What are the key applications of this compound in drug discovery?

  • Methodological Answer: The trifluoromethyl group enhances binding affinity to biological targets (e.g., enzymes like leucyl-tRNA synthetase). Docking studies guide structural optimization by analyzing electronic effects and steric interactions. For example, derivatives with electron-withdrawing groups (e.g., trifluoromethyl) are prioritized for antifungal agent development .

Q. How is this boronic acid utilized in cross-coupling reactions?

  • Methodological Answer: In Suzuki-Miyaura reactions, it reacts with aryl halides under Pd catalysis. For example, coupling with vinyl thioesters yields chalcones, though electron-withdrawing substituents (e.g., trifluoromethyl) may reduce yields (e.g., 32% vs. 53% for unsubstituted analogs) due to electronic deactivation . Optimizing equivalents (e.g., 3–5 eq. of boronic acid) and reaction time (15–30 minutes) improves efficiency .

Q. What purification techniques are recommended for this compound?

  • Methodological Answer: Flash column chromatography (silica gel) is standard, with solvent systems like hexane/ethyl acetate. For impurities (e.g., residual boronic acids), preparative HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) achieves >98% purity .

Advanced Research Questions

Q. How do substituents (ethoxy, fluoro, trifluoromethyl) influence the compound’s electronic properties and reactivity?

  • Methodological Answer:
  • Electron-Withdrawing Effects : The trifluoromethyl group decreases electron density at the boron center, reducing nucleophilicity but enhancing stability. This is quantified via Hammett constants (σₚ ≈ 0.54 for CF₃) and DFT calculations .
  • Steric Effects : The ethoxy group introduces steric hindrance, slowing coupling reactions but improving selectivity in crowded environments. Kinetic studies (e.g., variable-temperature NMR) quantify these effects .

Q. What strategies mitigate genotoxic impurities in large-scale synthesis?

  • Methodological Answer:
  • Process Controls : Limit boronic acid residues to <1 ppm via quenching with scavengers (e.g., polyphenol adsorbents) .
  • Analytical Validation : LC-MS/MS methods with MRM transitions (e.g., m/z 179 → 135 for carboxy phenyl boronic acid) ensure sensitivity and specificity .

Q. How does this compound perform in radical-based functionalization compared to other boronic acids?

  • Methodological Answer: Under Baran’s protocol, it generates aryl radicals via AgNO₃/K₂S₂O₈, functionalizing materials like MLG. Radical trapping experiments (e.g., TEMPO) confirm mechanism, while XPS shows 5–10% surface coverage, lower than less hindered analogs due to steric effects .

Q. What computational tools predict the mutagenic potential of boronic acid derivatives?

  • Methodological Answer:
  • In Silico Models : Use Derek Nexus or Leadscope for structural alerts (e.g., boronic acid moieties linked to genotoxicity).
  • QSAR : Correlate logP and electrophilicity index (ω) with Ames test outcomes to prioritize safer analogs .

Q. How do reaction solvents and catalysts affect cross-coupling efficiency?

  • Methodological Answer:
  • Solvent Effects : Polar aprotic solvents (e.g., DME) enhance Pd catalyst activity. Water-containing biphasic systems improve radical reactions .
  • Catalyst Optimization : Pd(OAc)₂ with SPhos ligand increases turnover frequency (TOF) by 2–3× compared to PPh₃-based systems, as shown in kinetic profiling .

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